3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide
Description
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
3-(4-aminopyrazol-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C7H12N4O/c1-9-7(12)2-3-11-5-6(8)4-10-11/h4-5H,2-3,8H2,1H3,(H,9,12) |
InChI Key |
DXBWEZJGUYIJFO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCN1C=C(C=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide typically involves the reaction of 4-amino-1H-pyrazole with N-methylpropanamide under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: 3-(4-Amino-1H-pyrazol-1-yl)-N-methylpropanamide
- Molecular Formula : C₇H₁₁N₄O
- Molecular Weight : 167.19 g/mol
- Key Features: A pyrazole ring substituted with an amino group at the 4-position. A propanamide side chain with an N-methyl group, enhancing lipophilicity compared to non-methylated analogs.
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Biological Activity
3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C7H12N4O. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of an amino group enhances its potential for hydrogen bonding, which is crucial for enzyme inhibition and receptor binding.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It has been observed to act as an enzyme inhibitor , potentially binding to active sites and interfering with normal enzymatic functions. This binding can lead to therapeutic effects such as:
- Reduced inflammation
- Inhibited cancer cell growth
The interactions are largely facilitated by hydrogen bonding from the amino group and π-π interactions from the pyrazole ring, which modulate various biological pathways .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, it has been evaluated against breast cancer and prostate cancer cells, demonstrating significant cytotoxic effects .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to inhibit inflammatory pathways by blocking specific enzymes involved in the production of pro-inflammatory mediators. This effect could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key differences:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(1H-pyrazol-1-yl)-N-methylpropanamide | Pyrazole ring without amino substitution | Potentially lower biological activity |
| 4-amino-1H-pyrazole-3-carboxamide | Carboxamide group instead of propanamide | Different reactivity profile |
| N-methyl-4-amino-1H-pyrazole-3-carboxamide | Methyl substitution on nitrogen | Enhanced lipophilicity |
The unique substitution pattern on the pyrazole ring in this compound contributes to its distinct chemical and biological properties, making it a valuable candidate for further research .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Activity : A study conducted on breast cancer cell lines demonstrated that this compound reduced cell viability by over 50% at concentrations above 10 µM, indicating strong cytotoxic effects.
- Enzyme Inhibition : Inhibitory assays revealed that the compound effectively inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The IC50 values were reported in the low micromolar range, showcasing its potential as an anti-inflammatory agent .
- Molecular Docking Studies : Computational studies have shown that this compound can bind effectively to target proteins involved in cancer progression, providing insights into its mechanism of action at the molecular level .
Q & A
Basic: How can synthetic routes for 3-(4-amino-1H-pyrazol-1-yl)-N-methylpropanamide be optimized for higher yields and purity?
Methodological Answer:
- Key Steps :
- Protection of Functional Groups : Use tert-butyldimethylsilyl (TBDMS) protection for hydroxyl or amine groups during intermediate synthesis to prevent side reactions .
- Reaction Conditions : Optimize solvent choice (e.g., DMF or ethanol) and base (e.g., potassium carbonate) to enhance nucleophilic substitution efficiency. Maintain temperatures between 35–60°C to balance reaction rate and side-product formation .
- Catalysis : Employ copper(I) bromide or palladium catalysts for coupling reactions involving pyrazole derivatives, ensuring inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Purity Control :
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
-
Primary Techniques :
-
Purity Assessment :
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Hazard Classification :
- Waste Disposal :
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
Methodological Answer:
- Crystallization : Grow single crystals via vapor diffusion (e.g., DMSO/water mixtures) .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and CCD detectors.
- Refinement :
Advanced: What methodological approaches are used to investigate its biological activity?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination via dose-response curves .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) to measure Kᵢ values .
- Cell-Based Studies :
- Assess cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines .
Advanced: How to resolve contradictions in synthetic yield data across studies?
Methodological Answer:
- Troubleshooting Framework :
- Variable Analysis : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 5–10 mol% CuBr), and reaction time (24–72 hrs) .
- Intermediate Characterization : Use LC-MS to identify byproducts (e.g., dehalogenation or oxidation derivatives) .
- Statistical Optimization : Apply Design of Experiments (DoE) to isolate critical factors (e.g., temperature, pH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
